molecular formula C13H11N3O3 B7840820 3-(3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid

3-(3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid

Cat. No.: B7840820
M. Wt: 257.24 g/mol
InChI Key: NUKJFAHFZZRXKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid is a compound that features an indole ring fused with an oxadiazole ring and a propanoic acid moiety. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The incorporation of the oxadiazole ring further enhances the compound’s potential for various applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of an indole derivative with a nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like 1-propanol under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents and reagents is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine for electrophilic substitution on the indole ring.

Major Products

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

3-(3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The indole ring can bind to various receptors, modulating their activity. The oxadiazole ring can interact with enzymes, inhibiting their function. These interactions can lead to the compound’s observed biological effects, such as anticancer and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid is unique due to its combination of an indole ring, an oxadiazole ring, and a propanoic acid moiety. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-[3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c17-12(18)5-4-11-15-13(16-19-11)9-2-1-3-10-8(9)6-7-14-10/h1-3,6-7,14H,4-5H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKJFAHFZZRXKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1)C3=NOC(=N3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.